molecular formula C12H7F2NO2 B1393648 3-(2,3-Difluorophenyl)picolinic acid CAS No. 1261655-32-6

3-(2,3-Difluorophenyl)picolinic acid

Cat. No.: B1393648
CAS No.: 1261655-32-6
M. Wt: 235.19 g/mol
InChI Key: MLXRYHCTGZFRSX-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)picolinic acid is a chemical compound of significant interest in agricultural chemistry research, particularly in the development of novel synthetic auxin herbicides. This picolinic acid derivative is designed for research use only and is not intended for diagnostic, therapeutic, or personal applications. Synthetic auxin herbicides, such as the commercial picolinate compounds halauxifen-methyl and florpyrauxifen-benzel, mimic the plant hormone indole-3-acetic acid (IAA) . These herbicides function by binding to specific receptor proteins in plants, such as the auxin-signaling F-box protein (AFB5), which triggers uncontrolled growth processes leading to plant death . Research indicates that modifying the structure of picolinic acid at the 6-position with aromatic groups, like a difluorophenyl moiety, can yield compounds with potent herbicidal activity . The incorporation of a difluorophenyl substituent is a recognized strategy in agrochemical research to influence the compound's binding affinity and physicochemical properties, potentially leading to higher efficacy and broader weed control . Researchers are exploring 3-(2,3-Difluorophenyl)picolinic acid and its analogs as potential lead structures for new herbicides that can address the growing challenge of weed resistance . Its value lies in its utility as a building block for further chemical synthesis and in studies aimed at understanding structure-activity relationships in herbicide discovery. This product is strictly for laboratory research purposes.

Properties

IUPAC Name

3-(2,3-difluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-5-1-3-7(10(9)14)8-4-2-6-15-11(8)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXRYHCTGZFRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)picolinic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,3-difluorophenylboronic acid and picolinic acid as the primary starting materials.

  • Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the 2,3-difluorophenylboronic acid with picolinic acid. This reaction requires a palladium catalyst, typically palladium(II) acetate, and a base such as potassium carbonate.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure 3-(2,3-Difluorophenyl)picolinic acid.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of 3-(2,3-Difluorophenyl)picolinic acid.

Scientific Research Applications

Herbicidal Applications

3-(2,3-Difluorophenyl)picolinic acid and its derivatives are being investigated as potential herbicides. Picolinic acid compounds are known to act as synthetic auxins, which are crucial for plant growth regulation. Recent studies have highlighted the efficacy of these compounds in controlling weed growth while minimizing damage to crops.

Case Studies and Findings

  • Herbicidal Activity : A study demonstrated that derivatives of picolinic acid exhibited significant inhibitory effects on the root growth of Arabidopsis thaliana, with some compounds showing IC50 values significantly lower than traditional herbicides like picloram . For instance, compound V-7 was found to be 45 times more effective than halauxifen-methyl, indicating its potential as a lead structure for new herbicides.
  • Molecular Docking Studies : Molecular docking analyses revealed that these compounds interact favorably with auxin-signaling F-box proteins, which are critical for plant growth regulation. This interaction suggests a mechanism through which these compounds exert their herbicidal effects .

Applications in Organic Light-Emitting Diodes (OLEDs)

Another promising application of 3-(2,3-Difluorophenyl)picolinic acid is in the field of organic electronics, specifically in OLED technology. The compound serves as a ligand in the synthesis of cyclometalated iridium(III) complexes, which are utilized for their photophysical properties.

Research Insights

  • Photophysical Properties : Research has shown that iridium(III) complexes incorporating picolinic acid derivatives exhibit high photoluminescence quantum yields (PLQY) ranging from 60% to 67%, making them suitable candidates for efficient light-emitting applications .
  • Thermal Stability : The synthesized complexes demonstrated good thermal stability, an essential characteristic for materials used in OLEDs, ensuring longevity and performance under operational conditions .

Summary of Properties and Efficacy

The following table summarizes key properties and findings related to the applications of 3-(2,3-Difluorophenyl)picolinic acid:

Application AreaKey FindingsReferences
Herbicides- Significant root growth inhibition in Arabidopsis thaliana
- Compound V-7 shows superior efficacy compared to traditional herbicides
Organic Electronics (OLED)- High PLQY (60-67%) for iridium(III) complexes
- Good thermal stability

Mechanism of Action

The mechanism by which 3-(2,3-Difluorophenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers of Difluorophenyl-Substituted Picolinic Acids

Substitution patterns on the pyridine ring significantly alter physicochemical properties. Key examples include:

Compound Name Substituent Position (Pyridine) Phenyl Fluorination CAS Number Molecular Weight (g/mol) Key Properties
6-(2,3-Difluorophenyl)picolinic acid 6 2,3-difluoro 887983-10-0 235.19 Higher acidity due to proximity of COOH and F groups
4-(2,3-Difluorophenyl)picolinic acid 4 2,3-difluoro 1261779-71-8 235.19 Steric hindrance at 4-position may reduce reactivity
6-(2,4-Difluorophenyl)picolinic acid 6 2,4-difluoro 1057673-58-1 235.19 Discontinued; synthesis challenges noted

Key Findings :

  • Electronic Effects : The 6-substituted isomers exhibit stronger acidity (predicted pKa ~2.5–3.5) due to the carboxylic acid group’s proximity to electron-withdrawing fluorine atoms .
  • Steric Effects : 4-substituted analogs (e.g., 4-(2,3-difluorophenyl)picolinic acid) show reduced solubility in polar solvents compared to 3- or 6-substituted derivatives .

Functional Group Variations

Amino-Substituted Derivatives
Compound Name Substituent CAS Number Molecular Weight (g/mol) pKa (Predicted)
6-Amino-3-(2,6-difluorophenyl)picolinic acid Amino at pyridine-6 1262009-60-8 250.20 3.17
6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid Cyano at phenyl-3 1262011-41-5 257.22 Not reported

Key Findings :

  • Amino Groups: Introduce hydrogen-bonding capacity, improving solubility in aqueous media (e.g., 6-amino derivatives) .
  • Cyano Groups: Enhance dipole interactions, as seen in 6-amino-3-(3-cyano-2-fluorophenyl)picolinic acid, which may improve binding to biological targets .

Trifluoromethyl and Halogen-Substituted Analogs

Compound Name Substituent CAS Number Molecular Weight (g/mol) Similarity Score
5-(Trifluoromethyl)picolinic acid CF₃ at pyridine-5 80194-69-0 191.12 0.84
6-Chloro-3-(trifluoromethyl)picolinic acid Cl at pyridine-6, CF₃ at 3 796090-24-9 225.57 0.84

Key Findings :

  • Trifluoromethyl Groups : Increase lipophilicity and metabolic stability compared to difluorophenyl derivatives .

Commercial Availability and Pricing

Compound Name Supplier Purity Price (1g) Source
5-(3-Methoxyphenyl)picolinic acid Aroz Technologies 98% $180.00
5-(4-Trifluoromethoxyphenyl)picolinic acid Aroz Technologies 95% $240.00

Key Findings :

  • Methoxy and trifluoromethoxy substituents increase production costs due to complex synthesis .
  • Difluorophenyl derivatives are less commercially prevalent, suggesting niche applications or synthesis hurdles .

Biological Activity

3-(2,3-Difluorophenyl)picolinic acid is a derivative of picolinic acid characterized by the presence of difluorophenyl groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of 3-(2,3-Difluorophenyl)picolinic acid, supported by data tables and relevant case studies.

The biological activity of 3-(2,3-Difluorophenyl)picolinic acid is primarily attributed to its interaction with specific molecular targets within cells. It is believed to bind to zinc finger proteins, which can alter their structure and function, potentially inhibiting viral replication and affecting various cellular processes. Additionally, the compound may influence immune responses and exhibit anti-proliferative effects.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(2,3-Difluorophenyl)picolinic acid possess significant antimicrobial properties. In vitro studies have demonstrated that picolinic acid derivatives can enhance macrophage functions and induce the expression of inflammatory mediators . The following table summarizes the antimicrobial effects observed with related compounds:

Compound Target Organism Concentration (μM) Effect Reference
Picolinic AcidMycobacterium avium complex2500–20000Enhanced action with antibiotics
3-(2,3-Difluorophenyl)picolinic acidVarious pathogens (in silico studies)Not specifiedPredicted antimicrobial activity

Antiviral Properties

The antiviral potential of 3-(2,3-Difluorophenyl)picolinic acid has been explored in various studies. Picolinic acid has shown efficacy against viruses such as HIV and Herpes Simplex Virus (HSV) through mechanisms involving cytotoxicity and apoptosis induction in infected cells . The following table summarizes key findings related to its antiviral activity:

Compound Virus Type Concentration (μM) Effect Reference
Picolinic AcidHIV1500–3000Inhibition of viral replication
Picolinic AcidHSV1000–3000Reduction in viral load
3-(2,3-Difluorophenyl)picolinic acidIn silico predictionsNot specifiedPotential for broad-spectrum antiviral action

Anticancer Activity

Emerging evidence suggests that 3-(2,3-Difluorophenyl)picolinic acid may exhibit anticancer properties. Similar compounds have been reported to inhibit tumor growth in various cancer models. The following table presents findings from studies examining the anticancer effects:

Compound Cancer Type Dosage (mg/kg) Effect Reference
Picolinic AcidProstate Cancer100Inhibition of tumor progression
Picolinic AcidHepatocellular Carcinoma50Induction of apoptosis
3-(2,3-Difluorophenyl)picolinic acidIn vitro studiesNot specifiedInduced cell death in cancer cell lines

Case Studies

Case studies have been instrumental in exploring the biological effects of picolinic acid derivatives. For instance, a recent case study highlighted the use of a related compound in treating infections resistant to standard therapies. The study reported significant improvements in patient outcomes when treated with the compound alongside conventional medications .

Q & A

Q. What synthetic routes are recommended for 3-(2,3-Difluorophenyl)picolinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated picolinic acid derivatives and fluorinated aryl boronic acids. Key factors include:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
  • Solvent optimization : Use polar aprotic solvents (DMF, THF) to enhance reactivity .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
    Yield improvements (>70%) are achieved by purifying intermediates (e.g., boronic esters) and avoiding hydrolytic degradation.

Q. How is the structural identity of 3-(2,3-Difluorophenyl)picolinic acid confirmed?

  • Methodological Answer : Structural verification employs:
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and aromatic proton coupling .

  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ = 236.06 for C₁₂H₈F₂NO₂) .

  • X-ray Crystallography (if crystalline): Resolves spatial arrangement of the difluorophenyl and picolinic acid moieties .

    Key Structural Data Values/DescriptorsSource
    Molecular FormulaC₁₂H₇F₂NO₂
    Molecular Weight235.19 g/mol
    CAS Registry Number1261779-71-8 (4-isomer)†
    SMILES NotationO=C(O)c1cc(-c2cccc(F)c2F)ccn1

    Note: The 3-(2,3-difluorophenyl) isomer’s CAS is not explicitly provided in the evidence; data extrapolated from the structurally similar 4-isomer.

Q. What are the solubility properties of 3-(2,3-Difluorophenyl)picolinic acid in common laboratory solvents?

  • Methodological Answer : Solubility is influenced by the compound’s aromatic fluorination and carboxylate group:
  • Polar solvents : Moderately soluble in DMSO (20–30 mg/mL) and methanol (5–10 mg/mL) .
  • Aprotic solvents : Limited solubility in THF or chloroform (<1 mg/mL) .
  • Aqueous buffers : Requires pH >7 (e.g., sodium bicarbonate) for ionization and solubility enhancement .

Advanced Research Questions

Q. How does 3-(2,3-Difluorophenyl)picolinic acid interact with biological macromolecules, and what techniques are used to study these interactions?

  • Methodological Answer :
  • Protein Binding Studies : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure affinity for enzymes (e.g., kinases) .
  • Metabolic Pathway Analysis : Radiolabeled 14C^{14}\text{C}-analogs track uptake and degradation in cell cultures via LC-MS/MS .
  • Molecular Dynamics Simulations : Predict binding modes with target proteins (e.g., COX-2) using software like GROMACS .

Q. What are the stability profiles of 3-(2,3-Difluorophenyl)picolinic acid under varying pH and temperature conditions?

  • Methodological Answer : Stability assessments involve:
  • Accelerated Degradation Studies : Incubate at 40–60°C in buffers (pH 1–13) for 48–72 hours; analyze degradation products via HPLC .
  • Photostability Tests : Expose to UV light (254 nm) to evaluate aryl-fluorine bond resilience .
  • Recommendations : Store at -20°C in amber vials under inert gas (N₂) to prevent hydrolysis and photolysis .

Q. How can computational modeling predict the reactivity of 3-(2,3-Difluorophenyl)picolinic acid in novel synthetic pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Retrosynthetic Analysis : Tools like Synthia™ propose viable precursors (e.g., 2,3-difluorophenylboronic acid) .
  • Reaction Kinetics Modeling : Simulate activation energies for cross-coupling steps using Gaussian software .

Q. What analytical challenges exist in quantifying trace amounts of 3-(2,3-Difluorophenyl)picolinic acid in environmental samples?

  • Methodological Answer :
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices .
  • Detection Limits : Achieve ppb-level sensitivity via UPLC coupled with tandem mass spectrometry (MRM mode) .
  • Interference Mitigation : Use isotope-labeled internal standards (e.g., 13C^{13}\text{C}-analogs) to correct matrix effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.